molecular formula C10H10BrN B1318971 5-bromo-3-ethyl-1H-indole CAS No. 1346706-71-5

5-bromo-3-ethyl-1H-indole

Cat. No. B1318971
M. Wt: 224.1 g/mol
InChI Key: FWAOBGFMQZTFAJ-UHFFFAOYSA-N
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Description

5-bromo-3-ethyl-1H-indole is a derivative of indole, which is a heterocyclic compound. The indole structure is present in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives .


Synthesis Analysis

The synthesis of 5-bromo-3-ethyl-1H-indole and its derivatives often involves electrophilic substitution at the 1st position of the indole with various halides . Another method involves the use of a straightforward synthetic approach to create 5-bromosubstituted derivatives of indole phytoalexins .


Molecular Structure Analysis

The molecular structure of 5-bromo-3-ethyl-1H-indole is similar to that of other indole derivatives. It has a molecular weight of 196.04 and its structure includes a benzenoid nucleus with 10 π-electrons, making it aromatic in nature .


Chemical Reactions Analysis

5-bromo-3-ethyl-1H-indole can undergo various chemical reactions. For instance, it can be used as a reactant in the synthetic preparation of hydroxyindolecarboxylates by Baeyer-Villiger oxidation . It can also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

5-bromo-3-ethyl-1H-indole is a solid compound . It has a molecular weight of 224.10, a Monoisotopic mass of 222.99966, and a Topological Polar Surface Area of 4.9 .

Scientific Research Applications

Crystal Structure Analysis

  • Barakat et al. (2017) investigated the crystal structure of a compound related to 5-bromo-3-ethyl-1H-indole, revealing short intermolecular connections and atom-to-atom interactions using Hirshfeld surface analysis and DFT methods. This study emphasizes the compound's stability and electronic properties (Barakat et al., 2017).
  • Geetha et al. (2017) focused on the crystal structure and Hirshfeld surface analysis of an indole derivative, providing insights into intermolecular interactions crucial for understanding molecular assembly and stability (Geetha et al., 2017).

Synthesis and Antimicrobial Activity

  • Ashok et al. (2015) synthesized a series of compounds including 2-(5-bromo-2-ethoxyindol-3-ylidene)-1-arylethanones, demonstrating their significant antimicrobial activity against various bacterial and fungal strains (Ashok et al., 2015).

Potential Biological Activities

  • Yılmaz et al. (2020) explored the biological properties of 3-bromo-1-ethyl-1H-indole, including its antioxidant, antimicrobial, and anticancer activities. This study highlights the compound's potential as a novel anticancer agent (Yılmaz et al., 2020).
  • Schwarz et al. (2008) developed a palladium-catalyzed amination of 5-bromo-3-[2-(diethylamino)ethoxy]indoles, leading to the synthesis of novel indole derivatives potentially active as 5-HT6 receptor ligands (Schwarz et al., 2008).

Pharmacological Applications

  • Petit et al. (2009) conducted a study on indole compounds derived from 5‐bromo‐1H‐indole‐3‐acetohydroxamic acid, evaluating their inhibitory activities against peptide deformylases and antibacterial activities, demonstrating their pharmaceutical relevance (Petit et al., 2009).

Miscellaneous Applications

  • Mageed et al. (2021) investigated the antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, emphasizing the potential of these compounds in pharmaceutical applications (Mageed et al., 2021).

Future Directions

Indole derivatives, including 5-bromo-3-ethyl-1H-indole, have diverse biological activities and immense potential for further exploration for new therapeutic possibilities . Ongoing research is focused on synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

5-bromo-3-ethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAOBGFMQZTFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-ethyl-1H-indole

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